4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone
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Description
4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17ClFNOS and its molecular weight is 349.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Analysis of Intermolecular Interactions
Research conducted on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, emphasized their significant intermolecular interactions. These interactions were evaluated using Hirshfeld surfaces and characterized through various techniques such as DSC, TGA, and hot stage microscopy, providing deeper insights into the nature of lp⋯π interactions. This study highlights the compound's potential in understanding molecular interactions in scientific research (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis and Biological Activity
The synthesis and characterization of a compound related to 4-Chloro-3-fluoro-4'-thiomorpholinomethylbenzophenone have been explored, focusing on its biological activity. This study provides valuable information on the compound's antimicrobial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein, showcasing its wide range of potential applications in medical and biological research (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
3. Antimalarial Activity and Pharmacology
A novel series of 4'-fluoro and 4'-chloro analogues of amodiaquine, including 4'-Fluoro-N-tert-butylamodiaquine, have been synthesized and assessed for their antimalarial activity. The study provides insights into the compound's antimalarial assessment, mechanism of action, and detailed ADME studies, making it significant in pharmacological research and drug development (O’Neill et al., 2009).
4. Synthesis of Fluorinated Molecules for Antibacterial Activities
Research on synthesizing new fluorine-containing molecules, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl groups, has been conducted. These molecules have shown promising antibacterial activities, highlighting their potential in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTUXUMKIGBACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642924 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-85-9 |
Source
|
Record name | Methanone, (4-chloro-3-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.